molecular formula C18H18FN3O2 B2924081 methyl {1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate CAS No. 923202-00-0

methyl {1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate

Cat. No.: B2924081
CAS No.: 923202-00-0
M. Wt: 327.359
InChI Key: GRQAFJHQKJDOCI-UHFFFAOYSA-N
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Description

Methyl {1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate is a benzimidazole derivative featuring a 2-fluorobenzyl substituent at the 1-position of the benzimidazole core and a methyl carbamate group attached via an ethyl spacer at the 2-position. The fluorinated aromatic ring enhances electronic interactions, while the carbamate group may influence metabolic stability or act as a prodrug moiety.

Properties

IUPAC Name

methyl N-[1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2/c1-12(20-18(23)24-2)17-21-15-9-5-6-10-16(15)22(17)11-13-7-3-4-8-14(13)19/h3-10,12H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQAFJHQKJDOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl {1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C22H25FN4O2
  • Molecular Weight : 396.46 g/mol
  • CAS Number : 84501-68-8

The compound features a benzimidazole core, which is known for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with a benzimidazole moiety can inhibit the growth of various cancer cell lines. For instance, a study demonstrated that certain benzimidazole derivatives exhibit significant cytotoxic effects against human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

This compound has shown promising results against both Gram-positive and Gram-negative bacteria. In vitro studies have reported that this compound exhibits notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were comparable to standard antibiotics like ampicillin .

Anti-inflammatory Properties

The anti-inflammatory potential of benzimidazole derivatives has also been explored. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic effects in conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the fluorobenzyl group enhances lipophilicity and bioavailability, which are crucial for effective interaction with biological targets. Modifications at the 1-position of the benzimidazole ring have been shown to significantly influence the potency and selectivity of these compounds against various biological targets .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various benzimidazole derivatives, including this compound. The results indicated that this compound demonstrated significant antibacterial activity with MIC values ranging from 32 to 64 µg/ml against tested pathogens, outperforming several conventional antibiotics .

Evaluation of Anticancer Properties

In another investigation focusing on anticancer properties, this compound was tested against multiple cancer cell lines. The findings revealed that this compound induced apoptosis in a dose-dependent manner, with IC50 values indicating effective cytotoxicity at concentrations lower than those required for many existing chemotherapeutics .

Comparison with Similar Compounds

Key Observations:

Fluorobenzyl Substitution: The target compound and [1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol share the 2-fluorobenzyl group, which increases lipophilicity (logP) compared to non-fluorinated analogs like carbendazim. This substitution may enhance membrane permeability and target binding in biological systems .

Carbamate Variations: Benomyl’s butylaminocarbonyl group confers distinct stability and bioactivity compared to the target’s methyl carbamate.

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